The Enigmatic Core: A Technical Guide to 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol and its Congeners
The Enigmatic Core: A Technical Guide to 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol and its Congeners
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating a Scarce Landscape
In the vast expanse of chemical literature, certain molecular scaffolds emerge as cornerstones of medicinal chemistry, while others remain enigmatic, their properties and potential yet to be fully charted. 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol presents itself as a member of the latter category. A specific Chemical Abstracts Service (CAS) number for this precise structure is not readily found in major chemical databases, suggesting it may be a novel or less-explored compound. However, the constituent parts of its name—a dichlorinated pyridopyrimidine core with a hydroxyl group—point to a class of heterocyclic compounds of significant interest in drug discovery.
This guide, therefore, embarks on an exploration of the chemical landscape surrounding 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol. By examining the synthesis, reactivity, and biological applications of structurally related pyridopyrimidines and their isosteres, such as pyrrolo[2,3-d]pyrimidines, we can infer the potential characteristics and scientific value of this specific molecule. For the discerning researcher, this guide aims to provide not just a collection of facts, but a framework for understanding and a springboard for future investigation into this promising chemical space.
The Pyridopyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The fusion of pyridine and pyrimidine rings gives rise to the pyridopyrimidine scaffold, a heterocyclic system that is a cornerstone in the design of biologically active molecules.[1] This structural motif is considered a "privileged" scaffold because it can interact with a wide range of biological targets with high affinity. The nitrogen atoms within the bicyclic system act as key hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes, particularly kinases.[2]
The diverse biological activities associated with pyridopyrimidine derivatives are extensive and include:
-
Anticancer Agents: Many pyridopyrimidine derivatives exhibit potent inhibitory activity against various protein kinases implicated in cancer progression.[3][4]
-
Antiviral and Antimicrobial Agents: The scaffold is present in compounds showing activity against a range of viruses and bacteria.[5]
-
Central Nervous System (CNS) Modulators: Certain derivatives have shown potential in treating neurological disorders.
The addition of chloro- and hydroxyl-substituents, as in the case of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol, further modulates the electronic and steric properties of the core, offering fine-tuning of its biological activity and pharmacokinetic profile.
Synthesis and Chemical Reactivity: Building the Core and Beyond
While a specific synthetic route for 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol is not documented, its synthesis can be logically extrapolated from established methods for constructing related pyridopyrimidine and pyrrolopyrimidine cores.
Core Synthesis Strategies
A common and versatile approach to the pyridopyrimidine skeleton involves the cyclization of appropriately substituted pyridine precursors. For instance, starting from a 4-aminonicotinonitrile derivative, cyclization with a one-carbon synthon like dimethylformamide dimethyl acetal (DMF-DMA) can efficiently construct the pyrimidine ring.[2]
Caption: A simplified diagram of a kinase signaling pathway and its inhibition by a pyridopyrimidine-based drug.
Structure-Activity Relationships (SAR)
The development of potent and selective kinase inhibitors relies heavily on understanding the SAR of a given scaffold. For a molecule like 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol, key structural features to consider would be:
-
The Dichlorinated Core: The positions of the chlorine atoms would significantly influence the electronic distribution and steric profile of the molecule, impacting its binding to the target kinase.
-
The 4-ol Group: This group can act as a hydrogen bond donor or acceptor and its tautomeric equilibrium can be critical for binding.
-
Derivatization at the Chloro Positions: As mentioned, these positions are ripe for modification to enhance potency, selectivity, and pharmacokinetic properties.
Spectroscopic Characterization: The Fingerprint of a Molecule
While experimental data for 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol is not available, we can predict its key spectroscopic features based on the analysis of similar structures. [6]This information is vital for the identification and characterization of the compound should it be synthesized.
Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons on the pyridine and pyrimidine rings would appear in the downfield region (typically δ 7.0-9.5 ppm). The N-H proton of the pyrimidinone tautomer would likely be a broad singlet. |
| ¹³C NMR | Carbon signals for the aromatic rings would be observed in the δ 110-160 ppm range. The carbonyl carbon of the pyrimidinone tautomer would be further downfield. |
| Mass Spec. | The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio). |
| Infrared (IR) | Key stretches would include N-H (if the pyrimidinone tautomer is present, ~3200-3400 cm⁻¹), C=O (for the pyrimidinone, ~1650-1700 cm⁻¹), and C=C/C=N aromatic stretches (~1400-1600 cm⁻¹). |
Experimental Protocol: A General Approach to NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, which is often used for heterocyclic compounds due to its high solubilizing power) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the proton spectrum.
-
Data Processing: Process the raw data using appropriate software. This will involve Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Conclusion: A Call to Exploration
2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol stands as a representative of the vast, unexplored territories within chemical space. While direct information is scarce, the foundational knowledge of its parent scaffold, the pyridopyrimidines, provides a robust framework for its potential synthesis, reactivity, and application. For the medicinal chemist and drug discovery scientist, this molecule and its derivatives represent an opportunity—a chance to design and synthesize novel compounds with the potential to address unmet medical needs. The journey from a chemical name to a life-saving therapeutic is long and arduous, but it begins with the foundational understanding and scientific curiosity that this guide aims to inspire.
References
-
Fisher Scientific. SAFETY DATA SHEET.
-
Guidechem. 4,7-dichloropyrido[4,3-d]pyrimidine 1260670-81-2 wiki.
-
Gangjee, A., et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry, 53(4), 1565–1577.
-
MDPI. (2025). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors.
-
PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
-
ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
-
PatSnap. (2022). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.
-
PubMed. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines.
-
BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
-
PMC. (2026). Pyrimidine-containing natural products: occurrences and biological activities.
-
IntechOpen. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
-
Journal of Cellular and Molecular Medicine. (2024). Biological activities of extracts of some plants which utilized in colds.
-
ResearchGate. (2011). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - pyrrolo[2,3-d]pyrimidine.
-
BenchChem. (2025). Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols.
-
Sigma-Aldrich. 4,7-Dichloro-pyrido[2,3-d]pyrimidine.
-
BenchChem. (2025). Spectroscopic Profile of 6-Chloropyrido[2,3-d]pyrimidine: A Technical Overview.
-
Chemsrc.com. (2024). 2,7-dichloropyrido[4,3-d]pyrimidine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd.
-
BLDpharm. 1194710-85-4|7H-Pyrrolo[2,3-d]pyrimidin-4-ol.
-
ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
Sources
- 1. dovepress.com [dovepress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
